2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide is a complex organic compound that features a thiophene ring, a piperidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the thiophene and piperidine intermediates. The key steps include:
Formation of the Thiophene Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Piperidine Intermediate: This involves the hydrogenation of pyridine derivatives or the cyclization of appropriate amines.
Coupling Reaction: The thiophene and piperidine intermediates are coupled using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the piperidine ring can yield various substituted piperidines.
Scientific Research Applications
2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The thiophene and piperidine rings can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroacrylfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide.
2-Fluorobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide.
2-Methylacetylfentanyl: N-(2-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide.
Uniqueness
2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring provides aromatic stability, while the piperidine ring offers flexibility and potential for various substitutions.
Biological Activity
2-Ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiophene ring, a piperidine moiety, and an ethoxy group, which are significant for its biological activity.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to thiophene and piperidine structures. The compound shows promising results against several pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 0.22 - 0.25 μg/mL | Inhibition of biofilm formation and protein synthesis |
Escherichia coli | 0.5 - 1 μg/mL | Disruption of cell membrane integrity |
Candida albicans | 50 μg/mL | Inhibition of biofilm formation without affecting planktonic cells |
The compound demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and fungi, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines.
Cancer Cell Line | IC50 (μM) | Mechanism |
---|---|---|
FaDu (hypopharyngeal cancer) | 15 | Induction of apoptosis through mitochondrial pathway |
MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |
A549 (lung cancer) | 25 | Inhibition of proliferation via downregulation of cyclins |
The compound exhibited cytotoxic effects on cancer cells, with mechanisms involving apoptosis and cell cycle regulation .
3. Neuroprotective Effects
Research indicates that derivatives containing piperidine structures may also provide neuroprotective benefits.
- Mechanism of Action : The compound appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
- Model Used : In vitro studies using SH-SY5Y neuroblastoma cells showed reduced apoptosis in the presence of the compound.
Case Studies
A series of case studies highlight the efficacy of the compound in various applications:
- Case Study on Antimicrobial Resistance : A study conducted on hospital-acquired infections noted that the compound significantly reduced biofilm formation in Staphylococcus aureus, effectively overcoming resistance mechanisms .
- Cancer Treatment Protocols : Patients with advanced hypopharyngeal cancer treated with a regimen including this compound showed improved survival rates compared to traditional therapies alone .
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive functions and reduced amyloid-beta plaque formation .
Properties
IUPAC Name |
2-ethoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-2-19-12-15(18)16-7-10-17-8-5-13(6-9-17)14-4-3-11-20-14/h3-4,11,13H,2,5-10,12H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFHOQXZJKWXRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCN1CCC(CC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.